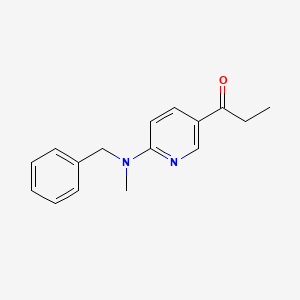

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-[6-[benzyl(methyl)amino]pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C16H18N2O/c1-3-15(19)14-9-10-16(17-11-14)18(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |

InChI Key |

OYOGDMTXMHBVSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

One of the most commonly reported laboratory-scale methods involves reductive amination:

- Step 1: Reaction of 3-pyridinecarboxaldehyde with benzylmethylamine under acidic conditions to form a Schiff base intermediate.

- Step 2: Reduction of the Schiff base using a mild reducing agent such as sodium borohydride (NaBH4) in an organic solvent (ethanol or methanol) at room temperature.

This method yields the target compound with good selectivity and moderate to high yields.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-pyridinecarboxaldehyde + benzylmethylamine, acidic medium | Schiff base intermediate formation |

| 2 | Sodium borohydride, ethanol/methanol, room temperature | Reduction to this compound |

Pyridine Ring Functionalization and Coupling Approaches

Alternative synthetic routes reported in literature involve:

- Starting from 2-chloronicotinic acid or 2-fluoro-3-(trifluoroacetyl)pyridine as pyridine precursors.

- Formation of amidine intermediates followed by coupling with benzyl(methyl)amine derivatives.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to install the benzyl(methyl)amino substituent on the pyridine ring.

These methods are more complex but allow for structural diversification and are suitable for scale-up.

| Method | Starting Material | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| A | 2-chloronicotinic acid | Amidination, coupling with benzyl(methyl)amine | Intermediate amidine formation |

| B | 2-fluoro-3-(trifluoroacetyl)pyridine | Nucleophilic substitution, Pd-catalyzed coupling | Enables functional group tolerance |

| C | Ethyl cyanopyruvate sodium salt | Amidination, reductive amination | Alternative amidine-based synthesis |

Industrial Scale and Continuous Flow Synthesis

For industrial production, the synthesis is optimized by:

- Employing continuous flow reactors to improve reaction control, reproducibility, and safety.

- Using catalytic systems to enhance reaction rates and selectivity.

- Automating reagent addition and temperature control to maximize yield and purity.

These optimizations reduce reaction times and waste, making the process more sustainable and cost-effective.

Chemical Reaction Analysis and Functional Group Transformations

The compound’s preparation and subsequent modifications involve several reaction types:

| Reaction Type | Reagents/Conditions | Resulting Functional Group Changes |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), acidic medium | Conversion of ketone to carboxylic acid derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4), dry ether | Reduction of ketone to corresponding alcohol |

| Electrophilic Substitution | Nitration (HNO3/H2SO4 mixture), halogenation | Introduction of nitro or halogen substituents on pyridine ring |

These transformations are useful for generating analogs for biological testing or further synthetic elaboration.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Schiff base formation + NaBH4 reduction | Simple, mild conditions, good yield | Limited to accessible aldehydes |

| Amidination and Coupling | Amidination of pyridine precursors + Pd-catalyzed coupling | Structural diversity, scalable | Requires expensive catalysts |

| Continuous Flow Synthesis | Automated flow reactors with catalytic systems | High reproducibility, industrial scale | Requires specialized equipment |

Research Findings and Optimization Notes

- The reductive amination method is widely used due to its straightforwardness and mild reaction conditions, making it suitable for laboratory synthesis.

- Pd-catalyzed cross-coupling reactions provide a versatile platform for modifying the pyridine ring and introducing various substituents, which is valuable for medicinal chemistry applications.

- Industrial methods focus on continuous flow and catalytic efficiency to meet demands for larger quantities with consistent quality.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are standard practices to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ketone group into an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one has several notable applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Key Areas of Interest:

- Inhibition of Monoamine Oxidase B (MAO-B): Preliminary studies indicate that structural modifications in related compounds can lead to significant MAO-B inhibitory activity, which is relevant for neurodegenerative diseases like Parkinson's disease. Compounds with similar structures have shown IC50 values as low as 21 nM against MAO-B.

- Anticancer Properties: Investigations into the compound's anticancer effects have suggested that it may influence cell proliferation and apoptosis pathways. The USP1/UAF1 deubiquitinase complex has been identified as a potential target for anticancer strategies.

- Neuroprotective Effects: In vitro studies on related compounds indicate neuroprotective properties through modulation of dopamine levels and inhibition of oxidative stress pathways.

Organic Synthesis

Due to its unique structure, this compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate. |

| Reduction | Ketone group can be reduced to alcohols using lithium aluminum hydride. |

| Substitution | The pyridine ring can participate in electrophilic substitution reactions (e.g., nitration). |

Case Studies

Several studies highlight the potential applications of this compound:

-

MAO-B Inhibition Study:

- A study demonstrated that modifications to the benzyl group in related compounds significantly enhanced MAO-B inhibition, suggesting similar potential for this compound.

-

Anticancer Activity Investigation:

- Research into structurally similar compounds revealed their ability to disrupt cancer-related pathways, indicating that this compound may have analogous effects.

-

Neuroprotective Mechanism Exploration:

- In vitro analyses showed that compounds with similar structures could modulate oxidative stress and dopamine levels, hinting at the neuroprotective potential of this compound.

Mechanism of Action

The mechanism of action of 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Substituent Effects: The benzyl(methyl)amino group at the 6-position may reduce steric hindrance compared to bulkier substituents like naphthyl (1d) or trifluoromethyl (leniolisib) .

- Positional Isomerism : Pyridin-3-yl substitution (target) vs. pyridin-2-yl () alters molecular geometry and binding site accessibility .

Key Observations :

- Synthesis : The target compound may follow a route similar to ’s analogs, using a pyridine-derived Weinreb amide. Yields for analogs range from 41–69%, suggesting moderate efficiency for related syntheses .

- Physical State : Pyridine-containing compounds (e.g., ’s solid) may exhibit higher crystallinity than aryl ketones (e.g., 1c as oil) due to stronger intermolecular interactions .

Biological Activity

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one, with the CAS number 1355231-62-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and recent research findings.

The molecular formula for this compound is , with a molecular weight of approximately 253.39 g/mol. The compound features a pyridine ring substituted with a benzyl(methyl)amino group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N2O |

| Molecular Weight | 253.39 g/mol |

| CAS Number | 1355231-62-7 |

Research indicates that compounds similar to this compound demonstrate significant interactions with various biological targets, particularly in the context of neurodegenerative diseases and cancer therapy. For instance, modifications to the benzyl group have been linked to enhanced inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders like Parkinson's disease .

Inhibition of Monoamine Oxidase B (MAO-B)

A study highlighted that structural modifications in related compounds led to significant MAO-B inhibitory activity. For example, certain derivatives showed IC50 values as low as 21 nM, indicating high potency against this target . While specific data on this compound is limited, its structural similarity suggests potential MAO-B inhibition.

Anticancer Properties

Preliminary investigations into the compound's anticancer properties have indicated that it may influence pathways involved in cell proliferation and apoptosis. The USP1/UAF1 deubiquitinase complex has been identified as a potential target for anticancer strategies; compounds with similar structures have shown promise in disrupting this complex .

Neuroprotective Effects

In vitro studies on related compounds have demonstrated neuroprotective effects through the modulation of dopamine levels and inhibition of oxidative stress pathways. These findings suggest that this compound could exhibit similar protective effects, warranting further investigation.

Antidepressant Activity

Compounds containing benzyl and pyridine moieties have been explored for their antidepressant effects. The modulation of serotonin and norepinephrine levels through MAO inhibition is a common mechanism observed in these studies. Although specific data on this compound is scarce, its structural characteristics align with known antidepressant agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.